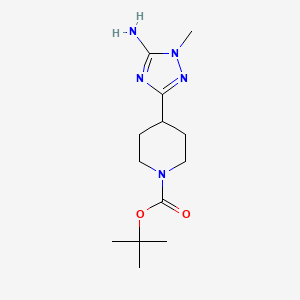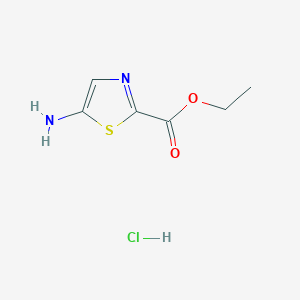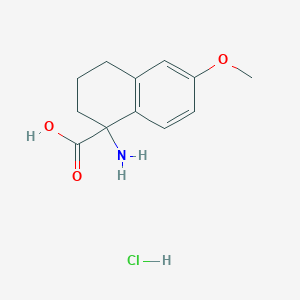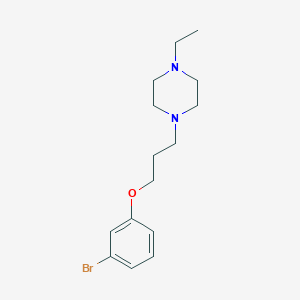![molecular formula C24H16N2O4 B1381331 4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid CAS No. 1373759-05-7](/img/structure/B1381331.png)
4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid
説明
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid is a useful intermediate used in the preparation of Metal Organic Frameworks (MOFs). It has been used in Pt, cobalt-bipyridine- and cobalt-phenanthroline-based MOF preparations .
Synthesis Analysis
This compound has been used to synthesize a series of novel non-planar polybenzimidazole (PBI) copolymers by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions . It has also been used in the solvothermal synthesis of isostructural lanthanide metal–organic frameworks .Molecular Structure Analysis
The compound has been used in the synthesis of a new metal–organic framework (MOF), namely, {[Ni(BPS)(4,4′-bipy)] n}, where BPS = 4,4′-bibenzoic acid-2,2′-sulfone, bipy = 4,4-Bipyridine. This MOF has a 3D framework and has been characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR and SQUID magnetometry .Chemical Reactions Analysis
The compound has been used in the synthesis of novel non-planar PBI copolymers and isostructural lanthanide metal–organic frameworks . The exact chemical reactions involved in these syntheses are not specified in the available literature.科学的研究の応用
1. Metal-Carboxylate Frameworks
Wei et al. (2014) discussed the solvothermal reactions of this compound with copper nitrate, leading to the creation of new metal-carboxylate frameworks (MCFs). These MCFs are characterized by their three-dimensional networks and exhibit interesting structural properties like temperature-induced framework breathing (Wei et al., 2014).
2. Co-Crystal Formation
Mukherjee and Desiraju (2011) explored the synthon polymorphism and pseudopolymorphism in co-crystals formed with this compound. They found that its co-crystals show distinct structural landscapes and stability, which could have implications in materials science (Mukherjee & Desiraju, 2011).
3. Liquid Crystallinity and Hydrogen Bonding
Martinez-Felipe et al. (2016) investigated the relationships between liquid crystallinity and hydrogen bonding in mixtures containing this compound. Their study contributes to the understanding of how molecular interactions influence the properties of liquid crystal materials (Martinez-Felipe et al., 2016).
4. Lanthanide Ternary Complexes
Du, Ren, and Zhang (2020) discussed the formation of lanthanide ternary complexes using this compound. They focused on the crystal structures, thermoanalysis, and luminescence properties of these complexes, highlighting their potential applications in materials science (Du, Ren, & Zhang, 2020).
5. Transition Metal Coordination Polymers
Wang et al. (2017) synthesized new coordination polymers using this compound and investigated their structural differences and photoluminescent sensing behaviors. This research contributes to the field of coordination chemistry and materials science (Wang et al., 2017).
6. Coordination Polymers for Inflammatory Metrorrhagia
Ren, Fu, and Li (2020) used this compound in the preparation of a new coordination polymer. They evaluated its anti-inflammatory effects against inflammatory metrorrhagia, indicating its potential therapeutic applications (Ren, Fu, & Li, 2020).
将来の方向性
特性
IUPAC Name |
4-[6-[5-(4-carboxyphenyl)pyridin-2-yl]pyridin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-23(28)17-5-1-15(2-6-17)19-9-11-21(25-13-19)22-12-10-20(14-26-22)16-3-7-18(8-4-16)24(29)30/h1-14H,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXNVSNHZZTWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)


![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)




![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)



